3-oxa-9-azaspiro[5.6]dodecan-10-one 3-oxa-9-azaspiro[5.6]dodecan-10-one
Brand Name: Vulcanchem
CAS No.: 1782886-08-1
VCID: VC11500480
InChI:
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.2

3-oxa-9-azaspiro[5.6]dodecan-10-one

CAS No.: 1782886-08-1

Cat. No.: VC11500480

Molecular Formula: C10H17NO2

Molecular Weight: 183.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-oxa-9-azaspiro[5.6]dodecan-10-one - 1782886-08-1

Specification

CAS No. 1782886-08-1
Molecular Formula C10H17NO2
Molecular Weight 183.2

Introduction

Structural Characterization and Nomenclature

Core Framework and Functional Groups

3-Oxa-9-azaspiro[5.6]dodecan-10-one belongs to the spirocyclic family, characterized by two fused rings sharing a single atom—here, a carbon atom bridging a 5-membered oxolane (oxygen-containing) ring and a 6-membered azacyclohexane (nitrogen-containing) ring. The "dodecan-10-one" suffix denotes a 12-carbon backbone with a ketone group at position 10. This architecture introduces both conformational rigidity and polar functional groups, influencing its physicochemical and biological behavior .

Table 1: Hypothesized Molecular Properties Based on Structural Analogs

PropertyValue (Predicted)Source Analogs
Molecular FormulaC₁₀H₁₇NO₂3-oxa-9-azaspiro[5.6]dodecane
Molecular Weight183.25 g/molPubChem CID 82412656
Topological Polar Surface~45 ŲSpirocyclic amines
logP (Octanol-Water)1.2–1.8Similar spiroketones

The ketone at position 10 introduces a reactive electrophilic site, potentially enabling further derivatization or participation in hydrogen bonding. Comparative analysis with the amine analog 3-oxa-9-azaspiro[5.6]dodecane (PubChem CID 82412656) suggests that the ketone substitution reduces basicity while enhancing polarity .

Spectroscopic Signatures

Though experimental NMR or IR data for 3-oxa-9-azaspiro[5.6]dodecan-10-one are unavailable, analogous compounds provide benchmarks:

  • ¹H NMR: Expected resonances at δ 3.6–4.1 ppm (m, oxolane protons), δ 2.8–3.2 ppm (m, azacyclohexane protons), and δ 2.1–2.4 ppm (s, ketone α-protons) .

  • ¹³C NMR: A carbonyl signal near δ 208–212 ppm, with sp³ carbons in the 20–80 ppm range .

  • IR: Strong C=O stretch at ~1710 cm⁻¹ and N–H stretch (if secondary amine present) at ~3300 cm⁻¹ .

Synthetic Methodologies

Multicomponent Cyclocondensation Strategies

The synthesis of spirocyclic compounds like 3-oxa-9-azaspiro[5.6]dodecan-10-one often employs lanthanide-catalyzed multicomponent reactions. For example, Sm(NO₃)₃·6H₂O facilitates the coupling of gem-dihydroperoxides, α,ω-dialdehydes, and primary amines to yield spiro-tetraoxadodecanediamines . Adapting this approach:

  • Reactants:

    • gem-Dihydroperoxide (e.g., 1,1-dihydroperoxycyclohexane)

    • α,ω-Dialdehyde (e.g., glyoxal or pentanedial)

    • Primary amine (e.g., aniline derivatives)

  • Catalyst: Sm(NO₃)₃·6H₂O (5 mol%) in THF at 20°C .

  • Mechanism:

    • Step 1: Lanthanide-mediated activation of dihydroperoxide, forming tetraoxaspiroalkanediol intermediates.

    • Step 2: Condensation with dialdehyde and amine to form the spirocyclic framework.

    • Step 3: Oxidation of a secondary alcohol to the ketone (e.g., using Jones reagent).

Table 2: Hypothetical Reaction Optimization Parameters

ParameterOptimal ConditionYield (Estimated)
Catalyst Loading5–7 mol% Sm(NO₃)₃·6H₂O65–75%
SolventTHF>80% conversion
Temperature20–25°CMinimal byproducts
Oxidation StepCrO₃/H₂SO₄85–90%

Future Research Directions

  • Synthetic Optimization:

    • Screen alternative catalysts (e.g., Yb(OTf)₃) for improved ketone regioselectivity.

    • Explore photochemical oxidation methods to enhance efficiency.

  • Biological Screening:

    • Evaluate in vitro cytotoxicity panels (NCI-60).

    • Assess pharmacokinetics in rodent models.

  • Computational Modeling:

    • Density functional theory (DFT) studies to predict reactivity and tautomerism.

    • Molecular docking against cancer targets (e.g., PARP, EGFR).

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